molecular formula C20H28O2 B12284021 15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one CAS No. 67372-65-0

15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one

Cat. No.: B12284021
CAS No.: 67372-65-0
M. Wt: 300.4 g/mol
InChI Key: YTLOIBXLTLHJIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 15,16-Dihydro-3-hydroxy-3’H-cycloprop[15,16]androsta-5,15-dien-17-one typically starts from androgen precursor molecules. The process involves several chemical synthesis steps to produce the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

15,16-Dihydro-3-hydroxy-3’H-cycloprop[15,16]androsta-5,15-dien-17-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying steroid chemistry and reaction mechanisms . In biology and medicine, it is investigated for its potential therapeutic effects and biological activities. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .

Mechanism of Action

The mechanism of action of 15,16-Dihydro-3-hydroxy-3’H-cycloprop[15,16]androsta-5,15-dien-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating signaling pathways, leading to various biological responses .

Properties

CAS No.

67372-65-0

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

14-hydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-en-6-one

InChI

InChI=1S/C20H28O2/c1-19-7-5-12(21)9-11(19)3-4-13-16(19)6-8-20(2)17(13)14-10-15(14)18(20)22/h9,12-17,21H,3-8,10H2,1-2H3

InChI Key

YTLOIBXLTLHJIY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3C5CC5C4=O)C)O

Origin of Product

United States

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